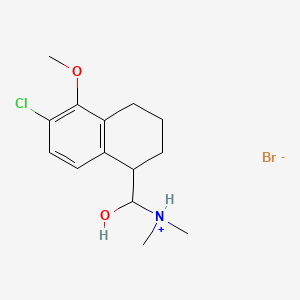
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide is a complex organic compound that belongs to the class of naphthalenemethanol derivatives This compound is characterized by its unique chemical structure, which includes a naphthalene ring, a methanol group, and various substituents such as chlorine, dimethylamino, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of substituents, and the final hydrobromide formation. Common synthetic routes may include:
Step 1: Formation of the naphthalene ring through cyclization reactions.
Step 2: Introduction of the methanol group via hydroxylation reactions.
Step 3: Chlorination to introduce the chlorine substituent.
Step 4: Dimethylamination to add the dimethylamino group.
Step 5: Methoxylation to introduce the methoxy group.
Step 6: Formation of the hydrobromide salt through reaction with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the naphthalene ring to form dihydronaphthalene derivatives.
Substitution: Replacement of substituents such as chlorine with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction may produce dihydronaphthalene compounds.
科学研究应用
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
相似化合物的比较
Similar Compounds
1-Naphthalenemethanol: Lacks the additional substituents present in the target compound.
1,2,3,4-Tetrahydronaphthalene: A simpler structure without the methanol, chlorine, dimethylamino, and methoxy groups.
6-Chloro-1-(dimethylamino)-5-methoxy-naphthalene: Similar substituents but lacks the methanol group.
Uniqueness
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-6-chloro-1-(dimethylamino)-5-methoxy-, hydrobromide is unique due to its combination of substituents, which confer specific chemical and biological properties that are not present in similar compounds.
属性
CAS 编号 |
63766-12-1 |
|---|---|
分子式 |
C14H21BrClNO2 |
分子量 |
350.68 g/mol |
IUPAC 名称 |
[(6-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-hydroxymethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C14H20ClNO2.BrH/c1-16(2)14(17)11-6-4-5-10-9(11)7-8-12(15)13(10)18-3;/h7-8,11,14,17H,4-6H2,1-3H3;1H |
InChI 键 |
PKFLRMGRLBJGHH-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)C(C1CCCC2=C1C=CC(=C2OC)Cl)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


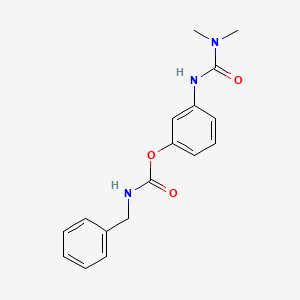
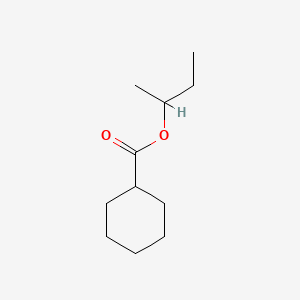

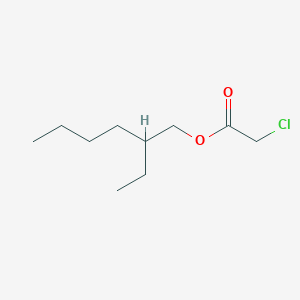
![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
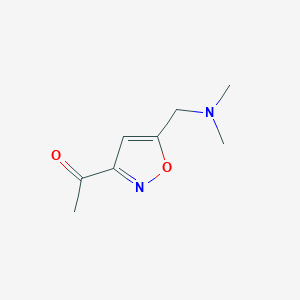
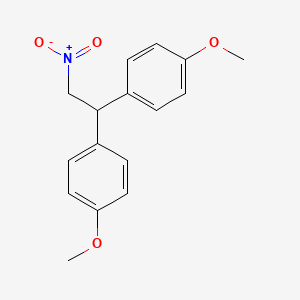

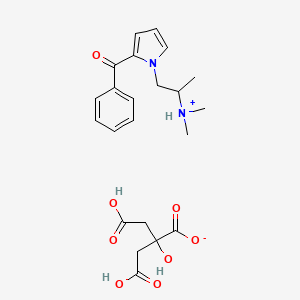
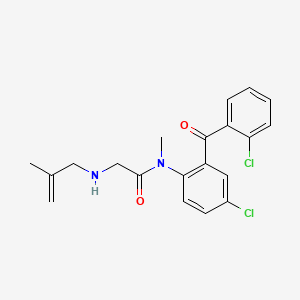
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
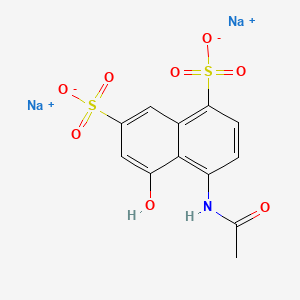
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

